Cas no 14868-24-7 (2,3-dihydroxy-2-methylbutanoic acid)
14868-24-7 structure
Product Name:2,3-dihydroxy-2-methylbutanoic acid
CAS-nummer:14868-24-7
MF:C5H10O4
MW:134.130502223969
MDL:MFCD19228425
CID:152026
PubChem ID:301941
Update Time:2025-10-29
2,3-dihydroxy-2-methylbutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanoic acid,2,3-dihydroxy-2-methyl-
- 2,3-Dihydroxy-2-methylbutanoic acid
- 2,3-Dihydroxy-2-methylbutansaeure
- 2,3-Dihydroxy-2-methylbuttersaeure
- 2,3-dihydroxy-2-methylbutyric acid
- 2.3-Dihydroxy-2-methylbuttersaeure
- 2-methyl-4-deoxy-erythronic acid
- 2-Methyl-4-desoxy-erythronsaeure
- 2-Methyl-4-desoxy-threonsaeure
- AC1L6ZI3
- NSC181497
- 2-methyl-2,3-dihydroxybutyric acid
- AKOS006376264
- NSC-181497
- Z1205494313
- 2,3-dihydroxy-2-methylbutanoicacid
- SCHEMBL183284
- CHEBI:173559
- NSC 181497
- LMFA01050468
- DTXSID20306894
- 2,3-Dimethylglyceric acid
- 14868-24-7
- EN300-202922
- 2,3-dihydroxy-2-methylbutanoic acid
-
- MDL: MFCD19228425
- Inchi: 1S/C5H10O4/c1-3(6)5(2,9)4(7)8/h3,6,9H,1-2H3,(H,7,8)
- InChI-sleutel: AOWPAWLEXIYETE-UHFFFAOYSA-N
- LACHT: OC(C(=O)O)(C)C(C)O
Berekende eigenschappen
- Exacte massa: 134.0579
- Monoisotopische massa: 134.058
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 2
- Complexiteit: 122
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 77.8A^2
- XLogP3: -0.9
Experimentele eigenschappen
- Dichtheid: 1.326
- Kookpunt: 332.2°Cat760mmHg
- Vlampunt: 168.9°C
- Brekindex: 1.5
- PSA: 77.76
- LogboekP: -0.79720
2,3-dihydroxy-2-methylbutanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-202922-0.05g |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 0.05g |
$273.0 | 2023-09-16 | |
| Enamine | EN300-202922-0.1g |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 0.1g |
$407.0 | 2023-09-16 | |
| Enamine | EN300-202922-0.25g |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 0.25g |
$579.0 | 2023-09-16 | |
| Enamine | EN300-202922-0.5g |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 0.5g |
$914.0 | 2023-09-16 | |
| Enamine | EN300-202922-1.0g |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 1.0g |
$1172.0 | 2023-07-08 | |
| Enamine | EN300-202922-2.5g |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 2.5g |
$2295.0 | 2023-09-16 | |
| Enamine | EN300-202922-5.0g |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 5.0g |
$3396.0 | 2023-07-08 | |
| Enamine | EN300-202922-10.0g |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 10.0g |
$5037.0 | 2023-07-08 | |
| Ambeed | A851356-1g |
2,3-Dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95% | 1g |
$1137.0 | 2024-04-23 | |
| Chemenu | CM460760-100mg |
2,3-dihydroxy-2-methylbutanoic acid |
14868-24-7 | 95%+ | 100mg |
$464 | 2023-03-01 |
2,3-dihydroxy-2-methylbutanoic acid Gerelateerde literatuur
-
Chenxiao Zhao,Hao Su,Yongjun Liu RSC Adv. 2016 6 80621
-
2. Studies on structure-function relationships of acetolactate decarboxylase from Enterobacter cloacaeFangling Ji,Yanbin Feng,Mingyang Li,Yongliang Yang,Tianqi Wang,Jingyun Wang,Yongming Bao,Song Xue RSC Adv. 2018 8 39066
-
D. J. Robins,D. H. G. Crout J. Chem. Soc. C 1970 1334
-
4. The base-catalysed rearrangement of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) : a novel carboxylate ion migration in a tertiary ketol rearrangementDavid H. G. Crout,Charles J. R. Hedgecock J. Chem. Soc. Perkin Trans. 1 1979 1982
-
5. Stereochemistry of the decarboxylation of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) by the acetolactate decarboxylase of Klebsiella aerogenesDavid H. G. Crout,Jennifer Littlechild,Michael B. Mitchell,Stephen M. Morrey J. Chem. Soc. Perkin Trans. 1 1984 2271
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